molecular formula C9H15NO B12622558 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole CAS No. 918522-80-2

4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12622558
CAS No.: 918522-80-2
M. Wt: 153.22 g/mol
InChI Key: XTMIFHYTHGPHRI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique structure combining a cyclopropyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl ketone with an amine and a suitable oxidizing agent to form the oxazole ring. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents into the oxazole ring .

Scientific Research Applications

4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets. Pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1,3-oxazole: Lacks the cyclopropyl and dimethyl groups, resulting in different chemical properties.

    2-Methyl-4,5-dihydro-1,3-oxazole: Similar structure but with a single methyl group.

    Cyclopropyl-oxazole derivatives: Compounds with variations in the cyclopropyl group or additional substituents.

Uniqueness

4,4-Dimethyl-2-(1-methylcyclopropyl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both the cyclopropyl group and the dimethyl substitution, which confer distinct chemical and biological properties.

Properties

CAS No.

918522-80-2

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4,4-dimethyl-2-(1-methylcyclopropyl)-5H-1,3-oxazole

InChI

InChI=1S/C9H15NO/c1-8(2)6-11-7(10-8)9(3)4-5-9/h4-6H2,1-3H3

InChI Key

XTMIFHYTHGPHRI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2(CC2)C)C

Origin of Product

United States

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